molecular formula C8H6Br2O3 B1605637 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid CAS No. 24744-58-9

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

Cat. No.: B1605637
CAS No.: 24744-58-9
M. Wt: 309.94 g/mol
InChI Key: WZHLZXHHXUHDDU-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O3 It is characterized by the presence of two bromine atoms, a hydroxyl group, and an acetic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxyphenylacetic acid using bromine in an acetic acid medium. The reaction typically requires refluxing for a few hours to ensure complete bromination . Another method involves the use of dioxane dibromide on 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as those used in laboratory synthesis. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylacetic acid derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atoms play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

    3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both bromine atoms and a hydroxyl group on the phenyl ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dibromo-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHLZXHHXUHDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315288
Record name 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24744-58-9
Record name 24744-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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